1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- typically involves the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of hydrazones with appropriate electrophiles.
Introduction of the Carboxamide Group: This step involves the reaction of the indazole core with carboxylic acid derivatives under amide bond-forming conditions.
Attachment of the Hydroxyethyl and Methyl Groups: This can be done through alkylation reactions using suitable alkyl halides or alcohols.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Optimization of Reaction Conditions: To maximize yield and purity, including temperature, solvent, and catalyst selection.
Scalability: Ensuring the process is scalable for large-scale production while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1h-Indazole-3-carboxamide: Another indazole derivative with similar structural features.
1h-Indazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1h-Indazole-5-carboxamide,n-(2-hydroxyethyl)-n-methyl- is unique due to the presence of both hydroxyethyl and methyl groups, which can influence its chemical reactivity and biological activity compared to other indazole derivatives.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-1H-indazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(4-5-15)11(16)8-2-3-10-9(6-8)7-12-13-10/h2-3,6-7,15H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOYLXIMVRNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC2=C(C=C1)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.